

# 4-Chloro-8-fluoroquinoline: A Technical Overview

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## Compound of Interest

Compound Name: 4-Chloro-8-fluoroquinoline

Cat. No.: B1349367

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CAS Number: 63010-72-0

This technical guide provides a comprehensive overview of **4-Chloro-8-fluoroquinoline**, a key heterocyclic building block for researchers, scientists, and professionals in drug development and material science. This document collates available data on its physicochemical properties, reactivity, and applications, while also highlighting areas where specific experimental data is not readily available in the public domain.

## Core Compound Properties

**4-Chloro-8-fluoroquinoline** is a halogenated quinoline derivative with the molecular formula  $C_9H_5ClFN$ .<sup>[1]</sup> Its structure, featuring a chlorine atom at the 4-position and a fluorine atom at the 8-position, makes it a valuable intermediate for the synthesis of a variety of more complex molecules.<sup>[2][3][4]</sup>

Table 1: Physicochemical Properties of **4-Chloro-8-fluoroquinoline**

Property	Value	Reference(s)
CAS Number	63010-72-0	
Molecular Formula	C <sub>9</sub> H <sub>5</sub> ClFN	
Molecular Weight	181.59 g/mol	[5][6]
Appearance	White to light yellow powder/solid	[1][4][6]
Melting Point	97-101 °C	[4]
Purity	≥97% (commercially available)	[2][6]

Note: Detailed experimental data for boiling point and solubility in various organic solvents are not readily available in the reviewed literature.

## Spectroscopic Data

Specific experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry, IR) for **4-Chloro-8-fluoroquinoline** is not widely published. One major supplier notes that they do not collect analytical data for this specific product. Researchers should perform their own analytical characterization to confirm the identity and purity of the compound.

## Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **4-Chloro-8-fluoroquinoline** is not available in the reviewed literature, the synthesis of analogous 4-chloroquinolines often involves multi-step processes starting from substituted anilines.[7] A common route is the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic acid derivative, followed by cyclization and subsequent chlorination.

The reactivity of **4-Chloro-8-fluoroquinoline** is primarily centered around the chlorine atom at the 4-position of the quinoline ring. This position is activated towards nucleophilic aromatic substitution (S<sub>N</sub>Ar) due to the electron-withdrawing nature of the quinoline nitrogen.[4] This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to create diverse derivatives.

Furthermore, the C-Cl bond can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with various boronic acids.[4]

## Applications

**4-Chloro-8-fluoroquinoline** serves as a crucial intermediate in several fields:

- **Pharmaceuticals:** It is a building block for the synthesis of complex quinoline derivatives with potential therapeutic applications, including targeted cancer therapies and antiviral agents.[2] [3] The quinoline core is a common motif in many biologically active molecules.[2]
- **Agrochemicals:** Its derivatives can be tailored to exhibit specific pesticidal or herbicidal activities.[2]
- **Material Science:** The incorporation of fluorine in the quinoline structure can impart unique electronic and optical properties. Derivatives of **4-Chloro-8-fluoroquinoline** are investigated for use in organic light-emitting diodes (OLEDs) and sensors.[2][3]

It is important to note that the biological activity is associated with the derivatives synthesized from **4-Chloro-8-fluoroquinoline**, and there is no readily available information on the biological activity of the core compound itself.

## Experimental Protocols (General)

Detailed, validated experimental protocols for reactions using **4-Chloro-8-fluoroquinoline** are not available in the public domain. However, based on the known reactivity of 4-chloroquinolines, the following are generalized, illustrative protocols.

### General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general representation and would require optimization for specific nucleophiles.

- **Reaction Setup:** In a dry reaction vessel under an inert atmosphere, dissolve **4-Chloro-8-fluoroquinoline** (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).

- **Addition of Reagents:** Add the desired nucleophile (1-1.5 equivalents) and a non-nucleophilic base (e.g.,  $K_2CO_3$  or  $Et_3N$ , 2-3 equivalents).
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 80-150 °C.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

#### General Protocol for Suzuki-Miyaura Cross-Coupling

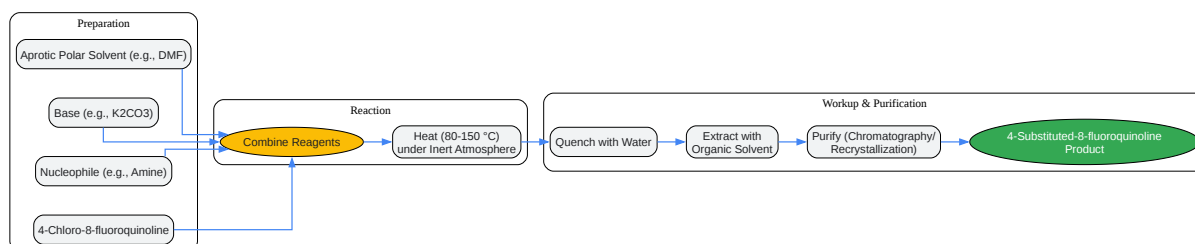
This protocol is a general representation and would require optimization for specific boronic acids and catalyst systems.

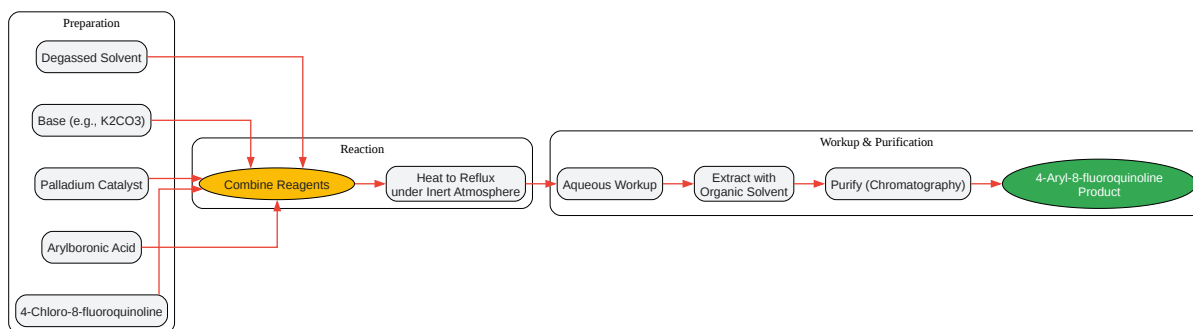
- **Reaction Setup:** To a dry reaction vessel, add **4-Chloro-8-fluoroquinoline** (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g.,  $Pd(PPh_3)_4$  or  $PdCl_2(dppf)$ , 1-5 mol%), and a base (e.g.,  $K_2CO_3$ ,  $Cs_2CO_3$ , or  $K_3PO_4$ , 2-3 equivalents).
- **Solvent and Degassing:** Add a degassed solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water). Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
- **Reaction Conditions:** Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by TLC or LC-MS.
- **Workup:** After completion, cool the reaction to room temperature and add water. Extract with an organic solvent.
- **Purification:** Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column

chromatography.

## Visualizations

The following diagrams illustrate the general workflows for the key reactions involving **4-Chloro-8-fluoroquinoline**.





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